2,5-Difluoro-4-methoxyaniline: A Core Component in Modern Medicinal Chemistry
2,5-Difluoro-4-methoxyaniline: A Core Component in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts distinct chemical properties that are advantageous for drug design and discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,5-Difluoro-4-methoxyaniline, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.
Physicochemical Properties
The physicochemical properties of 2,5-Difluoro-4-methoxyaniline are pivotal to its utility in organic synthesis. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the methoxy and amino groups provide key sites for chemical modification.
| Property | Value | Source |
| CAS Number | 394223-61-1 | [1] |
| Molecular Formula | C₇H₇F₂NO | [2] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not explicitly available; related compound 3-Fluoro-4-methoxyaniline melts at 81-83 °C.[3][4] | N/A |
| Boiling Point | Not explicitly available; related compound 3,5-Difluoro-4-methoxyaniline boils at 249.7 °C at 760 mmHg.[5] | N/A |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with limited solubility in water, similar to other substituted anilines.[6][7] | N/A |
| pKa | Not explicitly available; the pKa of the anilinium ion is expected to be lower than that of aniline due to the electron-withdrawing fluorine atoms. The predicted pKa for the related 3-Fluoro-4-methoxyaniline is 4.18.[3] | N/A |
Synthesis of 2,5-Difluoro-4-methoxyaniline
A common and logical synthetic route to 2,5-Difluoro-4-methoxyaniline involves the reduction of the corresponding nitrobenzene precursor, 1,4-difluoro-2-methoxy-5-nitrobenzene. This approach is analogous to established methods for the synthesis of similar substituted anilines.[8][9][10]
Experimental Protocol: Synthesis of 2,5-Difluoro-4-methoxyaniline
Step 1: Nitration of 1,4-Difluoro-2-methoxybenzene (Hypothetical)
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While a direct protocol for this step is not available, a standard nitration procedure using a mixture of nitric acid and sulfuric acid at controlled temperatures would be the logical approach to synthesize 1,4-difluoro-2-methoxy-5-nitrobenzene. The directing effects of the methoxy and fluoro groups would favor the desired regioselectivity.
Step 2: Reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-methoxy-5-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: The reduction can be carried out using several methods:
-
Catalytic Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of the catalyst.
-
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,5-Difluoro-4-methoxyaniline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure aniline.
Caption: Synthesis of 2,5-Difluoro-4-methoxyaniline.
Spectral Characterization
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8-4.0 ppm. The amino protons would present as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbon atoms directly attached to fluorine would exhibit large one-bond C-F coupling constants. The signals for the methoxy carbon and the aromatic carbons would appear in their characteristic regions.
-
IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and C-F stretching vibrations.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 159.14. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aromatic ring.
Reactivity and Applications in Drug Discovery
2,5-Difluoro-4-methoxyaniline is a versatile intermediate in organic synthesis, primarily due to the reactivity of its amino group. It can undergo a variety of chemical transformations to introduce the difluoro-methoxyphenyl moiety into larger, more complex molecules.
Common reactions involving the aniline functional group include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
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Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.
-
Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in SNAr reactions.
-
Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines.
The primary application of 2,5-Difluoro-4-methoxyaniline in drug discovery lies in its use as a key building block for the synthesis of kinase inhibitors .[7] Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the ATP-binding pocket of the kinase enzyme. The specific substitution pattern of 2,5-Difluoro-4-methoxyaniline can contribute to potent and selective inhibition of various kinases implicated in cancer and other diseases. For instance, structurally similar moieties like "2,4-difluoro-5-(methoxycarbamoyl)phenylamino" have been incorporated into inhibitors of VEGFR-2 and FGFR-1, which are key targets in anti-angiogenic cancer therapy.[13]
Caption: Role in kinase inhibitor synthesis.
Safety and Handling
As with all chemical reagents, 2,5-Difluoro-4-methoxyaniline should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] Based on the safety data for related anilines, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,5-Difluoro-4-methoxyaniline is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutic agents, particularly in the field of oncology. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation targeted therapies.
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